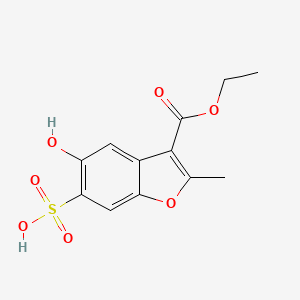

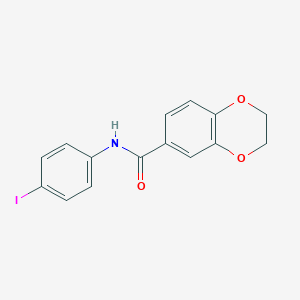

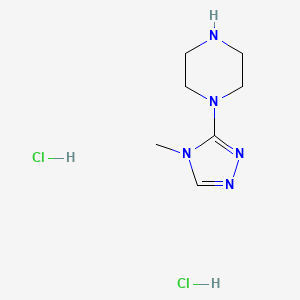

![molecular formula C21H27N3O B2403653 4-甲基-N-[3-(4-苯基哌嗪-1-基)丙基]苯甲酰胺 CAS No. 125775-42-0](/img/structure/B2403653.png)

4-甲基-N-[3-(4-苯基哌嗪-1-基)丙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . In one study, diffraction patterns were collected using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were evaluated for their bioactivities by the Ellman’s method .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” can be obtained from various sources.

作用机制

Target of Action

The primary target of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and learning . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. The increased concentration of ACh enhances the transmission of signals in the cholinergic neurons, which are involved in numerous cognitive functions .

Result of Action

The inhibition of AChE and the subsequent increase in ACh concentration can lead to enhanced cognitive functions . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

实验室实验的优点和局限性

One advantage of using 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise investigations of the role of this receptor in various physiological and neurological processes. However, one limitation of using 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.

未来方向

There are several future directions for research on 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide. One area of interest is the potential therapeutic effects of targeting the dopamine D3 receptor in various neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more selective and potent antagonists of the dopamine D3 receptor, which may have improved therapeutic potential. Additionally, further studies are needed to investigate the potential off-target effects of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide and to develop strategies to minimize these effects in experimental settings.

合成方法

The synthesis of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine to form 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide hydrochloride. This intermediate is then treated with a base to obtain the final product, 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide.

科学研究应用

- MPB 作为潜在的抗癌药物已被研究。研究人员探索了它对癌细胞系的影响,尤其是在白血病和实体瘤中。 从机制上讲,它可能干扰细胞信号通路或抑制参与癌症进展的特定酶 .

- 与伊马替尼(格列卫)类似,MPB 可能抑制酪氨酸激酶。这些酶在细胞生长、分化和存活中发挥至关重要的作用。 通过靶向特定激酶,MPB 可能调节细胞过程并影响白血病等疾病 .

- MPB 的一些衍生物已显示出抗菌特性。特别是,研究了八种哌嗪铬-2-酮衍生物与氧化还原酶的相互作用。 观察到配体和结合位点残基之间的疏水相互作用,提示潜在的抗菌作用 .

- 分子对接研究评估了 MPB 衍生物与羊毛甾醇 14α-脱甲基酶 (CYP51) 的结合能力,CYP51 是临床上使用抗真菌药物的目标。 这些研究旨在了解 MPB 作为抗真菌剂的潜力 .

- 已合成并表征了新型 MPB 衍生物。研究人员探索了它们诱导 DNA 切割的潜力。 了解它们与 DNA 的相互作用可以提供对其生物学效应的见解 .

- 使用单晶 X 射线衍射对 MPB 及其相关化合物进行了结构表征。这些研究揭示了分子的构象、氢键模式和晶体堆积。 这些信息有助于了解其在生物系统中的行为 .

抗癌特性

酪氨酸激酶抑制

抗菌活性

抗真菌潜力

DNA 切割研究

晶体学研究

安全和危害

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that this compound may inhibit the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is crucial for many cellular functions, including cell signaling, growth, and division .

Cellular Effects

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can have various effects on cells and cellular processes . For example, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is complex and involves several steps . It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can vary with different dosages in animal models

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJYMZCTIQPKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

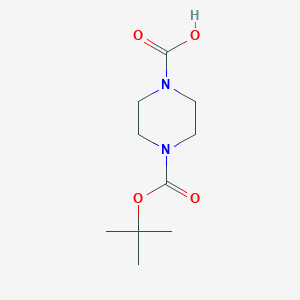

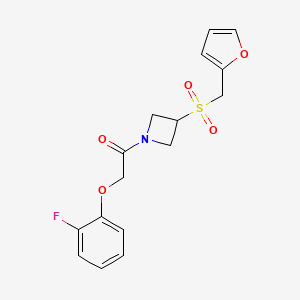

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

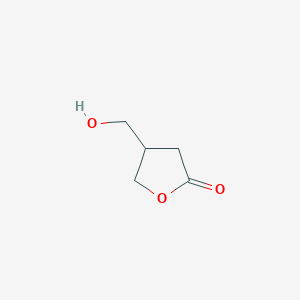

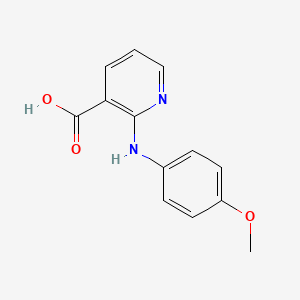

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)

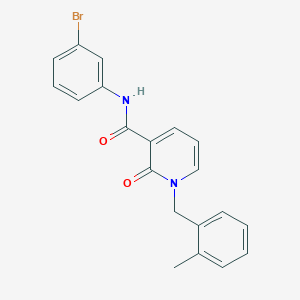

![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)